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Abstract
AGI-6780 is a potent and selective small-molecule inhibitor of the mutant isocitrate

dehydrogenase 2 (IDH2) enzyme, specifically targeting the R140Q mutation commonly found in

various cancers, including acute myeloid leukemia (AML). This document provides a

comprehensive overview of the discovery, mechanism of action, and preclinical development of

AGI-6780. It details the experimental methodologies employed to characterize its activity and

delineates its role as a pivotal tool compound that validated mutant IDH2 as a therapeutic

target, paving the way for the development of next-generation inhibitors such as the FDA-

approved enasidenib (AG-221).

Discovery and Development History
AGI-6780 was developed by Agios Pharmaceuticals as part of a focused effort to create

targeted therapies against cancers harboring mutations in metabolic enzymes. The discovery

of somatic point mutations in IDH1 and IDH2, which lead to the neomorphic production of the

oncometabolite (R)-2-hydroxyglutarate (2-HG), marked a significant breakthrough in cancer

metabolism research.[1] High levels of 2-HG are implicated in epigenetic dysregulation and a

block in cellular differentiation, contributing to oncogenesis.[2]

AGI-6780 emerged from high-throughput screening and subsequent medicinal chemistry

efforts as a potent and selective inhibitor of the IDH2/R140Q mutant.[3] It served as a crucial
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preclinical candidate to establish proof-of-concept that inhibiting the mutant IDH2 enzyme could

reverse the oncogenic effects of 2-HG and induce differentiation in cancer cells.[1][4]

While AGI-6780 demonstrated significant preclinical activity, its development did not proceed to

clinical trials. Instead, insights gained from the AGI-6780 program informed the development of

enasidenib (AG-221), a second-generation IDH2 inhibitor with improved pharmacokinetic

properties that subsequently entered clinical trials and received FDA approval for the treatment

of relapsed or refractory AML with an IDH2 mutation.
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Figure 1: Development history of AGI-6780 and its successor, Enasidenib.
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Mechanism of Action
AGI-6780 is an allosteric inhibitor that binds to the dimer interface of the IDH2/R140Q mutant

enzyme.[1] This binding event locks the enzyme in an inactive conformation, preventing it from

catalyzing the reduction of α-ketoglutarate (α-KG) to 2-HG.[3] The inhibition is non-competitive

with respect to the substrate and uncompetitive with respect to the cofactor NADPH.

The primary downstream effect of AGI-6780 is the dose-dependent reduction of intracellular 2-

HG levels.[5] Elevated 2-HG competitively inhibits α-KG-dependent dioxygenases, including

histone demethylases and the TET family of DNA hydroxylases.[2] By lowering 2-HG, AGI-
6780 reverses the hypermethylation of histones and DNA, leading to changes in gene

expression that promote cellular differentiation.[6][7]
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Figure 2: Signaling pathway affected by AGI-6780.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b605237?utm_src=pdf-body-img
https://www.benchchem.com/product/b605237?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data
The inhibitory activity of AGI-6780 has been characterized in various enzymatic and cell-based

assays. The following tables summarize the key quantitative data.

Table 1: Enzymatic Inhibition of IDH2

Enzyme Target IC50 (nM) Assay Type Reference

Mutant IDH2 (R140Q) 23 ± 1.7 NADPH Depletion [4][5]

Wild-Type IDH2 190 ± 8.1 NADPH Depletion [5]

Table 2: Cellular Activity of AGI-6780

Cell Line Target IC50 (nM) Endpoint Reference

U87

Glioblastoma

(expressing

IDH2/R140Q)

2-HG Production 11 ± 2.6
2-HG

Measurement
[5]

TF-1

Erythroleukemia

(expressing

IDH2/R140Q)

2-HG Production 18 ± 0.51
2-HG

Measurement
[5]

TF-1

Erythroleukemia

(expressing

IDH2/R140Q)

2-HG Reduction EC50 of 20
2-HG

Measurement
[6]

Experimental Protocols
IDH2 Enzymatic Assay (NADPH Depletion)
This assay measures the enzymatic activity of IDH2 by monitoring the consumption of the

cofactor NADPH.
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Reagents and Materials:

Recombinant human IDH2/R140Q or IDH2/WT enzyme

AGI-6780 stock solution (10 mM in DMSO)

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA)

α-Ketoglutarate (substrate)

NADPH (cofactor)

Diaphorase

Resazurin

384-well plates

Protocol:

Prepare serial dilutions of AGI-6780 in DMSO. Further dilute to a 50X final concentration

in DMSO.

In a 50 µL reaction mixture, combine the assay buffer, enzyme, and the diluted AGI-6780
or DMSO control.

Initiate the reaction by adding α-ketoglutarate and NADPH.

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and measure the remaining NADPH. This is achieved by adding a

catalytic excess of diaphorase and resazurin. Diaphorase uses the remaining NADPH to

convert resazurin to the fluorescent product resorufin.

Measure the fluorescence of resorufin (Excitation: 544 nm, Emission: 590 nm). The signal

is proportional to the amount of NADPH remaining, and thus inversely proportional to the

IDH2 enzyme activity.
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Calculate IC50 values by fitting the dose-response data to a four-parameter logistic

equation.[4][5]

Cellular Differentiation Assay in TF-1 Cells
This assay assesses the ability of AGI-6780 to overcome the differentiation block induced by

the IDH2/R140Q mutation in the TF-1 erythroleukemia cell line.

Reagents and Materials:

TF-1 cells stably expressing IDH2/R140Q

RPMI-1640 medium supplemented with fetal bovine serum, penicillin/streptomycin, and

GM-CSF

AGI-6780

Erythropoietin (EPO) to induce erythroid differentiation

Benzidine staining solution (for hemoglobin detection)

Flow cytometry antibodies (e.g., for CD11b, CD14)

Protocol:

Culture TF-1 IDH2/R140Q cells in standard growth medium.

Plate the cells at a defined density and treat with various concentrations of AGI-6780 (e.g.,

0.2 µM and 1 µM) or DMSO control for a period of time (e.g., 4-7 days) to allow for

reduction of 2-HG levels.

Induce differentiation by adding EPO to the culture medium.

Continue the culture for an additional period (e.g., 3-5 days).

Assess differentiation through multiple endpoints:

Morphological Changes: Observe changes in cell morphology consistent with

differentiation using light microscopy.
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Hemoglobin Production: Perform benzidine staining to detect hemoglobin, a marker of

erythroid differentiation. Differentiated cells will stain blue.

Gene Expression: Analyze the expression of differentiation-specific genes, such as

Kruppel-like factor 1 (KLF1) and gamma-globin (HBG), by quantitative PCR.

Flow Cytometry: If assessing myeloid differentiation, stain cells with antibodies against

surface markers like CD11b and CD14 and analyze by flow cytometry.[2][5]

In Vivo Efficacy Studies in Mouse Models
Animal Models:

Nude mice subcutaneously xenografted with human tumor cell lines expressing

IDH2/R140Q (e.g., U87 glioblastoma cells).

Patient-derived xenograft (PDX) models from AML patients with IDH2 mutations.

Drug Formulation and Dosing:

A common formulation for in vivo studies involves dissolving AGI-6780 in a vehicle

suitable for oral gavage or intraperitoneal injection. A typical vehicle consists of 10%

DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] Another option is 10% DMSO in

corn oil.

Dosing regimens would be determined based on preliminary pharmacokinetic and

tolerability studies, with a typical regimen involving daily administration.

Protocol:

Implant tumor cells or patient-derived tissue into immunocompromised mice.

Allow tumors to reach a palpable size.

Randomize mice into vehicle control and AGI-6780 treatment groups.

Administer AGI-6780 at a predetermined dose and schedule.
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Monitor tumor growth over time by caliper measurements.

At the end of the study, collect tumors and blood for pharmacodynamic analysis, such as

measuring 2-HG levels and assessing markers of differentiation or apoptosis.

Protein Expression, Purification, and Crystallography of
IDH2/R140Q
While a specific, detailed protocol for the co-crystallization of AGI-6780 with IDH2/R140Q is not

publicly available, the general procedure would follow established methods for protein

crystallography.

Expression and Purification:

The human IDH2 gene with the R140Q mutation is cloned into an E. coli expression

vector, often with an N-terminal affinity tag (e.g., His-tag or MBP-tag) to facilitate

purification.

The expression construct is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

Protein expression is induced with IPTG at a low temperature (e.g., 16-18°C) to enhance

protein solubility.

Cells are harvested, lysed, and the soluble fraction is subjected to affinity chromatography

(e.g., Ni-NTA for His-tagged proteins).

The affinity tag may be cleaved by a specific protease (e.g., TEV or thrombin), followed by

a second round of chromatography to remove the tag and any uncleaved protein.

Further purification is typically achieved by size-exclusion chromatography to obtain a

highly pure and homogenous protein preparation.

Crystallization:

The purified IDH2/R140Q protein is concentrated to a suitable level (e.g., 5-10 mg/mL).

The protein is incubated with a molar excess of AGI-6780 to ensure complex formation.
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Crystallization screening is performed using various commercially available or custom-

made screens, employing techniques such as sitting-drop or hanging-drop vapor diffusion.

Crystallization conditions (e.g., precipitant, pH, temperature) are optimized to obtain

diffraction-quality crystals.

Crystals are cryo-protected and flash-frozen in liquid nitrogen.

X-ray diffraction data are collected at a synchrotron source, and the structure is solved by

molecular replacement and refined.

Conclusion
AGI-6780 was a pioneering preclinical compound that played an instrumental role in validating

mutant IDH2 as a druggable target in oncology. Its potent and selective inhibition of the

IDH2/R140Q neomorphic activity, leading to the reduction of the oncometabolite 2-HG and the

subsequent reversal of epigenetic dysregulation and induction of cell differentiation, provided a

strong rationale for the clinical development of IDH2 inhibitors. While AGI-6780 itself did not

progress to the clinic, the knowledge and proof-of-concept it generated were critical for the

successful development of enasidenib, a therapy that has provided a significant clinical benefit

for patients with IDH2-mutant AML. AGI-6780 remains an important tool compound for

research into the biology of IDH mutations and the development of novel therapeutic strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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